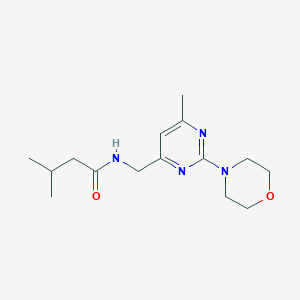

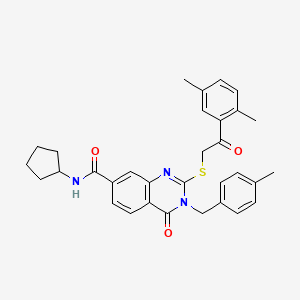

3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders. In

Scientific Research Applications

Anticonvulsant Activity

Research on new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which are structurally related to the compound , showed promising anticonvulsant activities. These compounds integrate chemical fragments from known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models. Notably, one of these molecules exhibited superior safety profiles compared to clinically relevant antiepileptic drugs, without impairing motor coordination at high doses (Kamiński et al., 2015).

Antimicrobial Evaluation

The utility of compounds structurally akin to 3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide in synthesizing new derivatives with antimicrobial properties has been documented. Selected examples from these synthesized products displayed moderate antimicrobial activity, showcasing the potential for developing new antimicrobial agents (Farag et al., 2009).

Cyclization Reactions

Cyclization reactions involving cyanamides with various substrates have led to the synthesis of diverse compounds, including those containing morpholinopyrimidin structures. These reactions are crucial for developing pharmacologically active molecules, highlighting the compound's role as an intermediate in synthesizing bioactive derivatives (Shikhaliev et al., 2008).

CB2 Cannabinoid Receptor Agonists

Replacement of phenyl rings with pyridine in cannabinoid receptor ligands, incorporating structures similar to this compound, led to the discovery of novel CB2 ligands. These compounds, particularly one identified as a potent and selective CB2 agonist, showed in vivo efficacy in neuropathic pain models after oral administration, underlining their therapeutic potential (Chu et al., 2009).

Hydrogen-Bonded Structures

Studies on hydrogen-bonded sheet structures in compounds containing morpholinopyrimidin units revealed significant electronic polarization within the pyrimidine components. These findings contribute to understanding the molecular interactions and structural stability of such compounds, which is vital for designing drugs with optimized pharmacokinetic properties (Orozco et al., 2008).

Mechanism of Action

Target of Action

The primary targets of the compound “3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide” are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response of the body. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of compounds that mediate inflammation .

Mode of Action

The compound interacts with its targets, iNOS and COX-2, by forming hydrophobic interactions with their active sites . This interaction inhibits the production of NO and PGs at non-cytotoxic concentrations . The compound also dramatically reduces the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells .

Biochemical Pathways

The compound affects the biochemical pathways involved in the inflammatory response. By inhibiting iNOS and COX-2, the compound reduces the production of NO and PGs, respectively . These changes in the biochemical pathways lead to a decrease in the concentration of pro-inflammatory mediators, thereby inhibiting the inflammatory response .

Result of Action

The result of the compound’s action is a significant reduction in the inflammatory response. By inhibiting the production of NO and PGs, the compound decreases the concentration of pro-inflammatory mediators . This leads to a decrease in the symptoms of inflammation, such as redness, swelling, and discomfort .

Action Environment

The action of the compound can be influenced by various environmental factors For instance, the pH of the environment can affect the compound’s stability and efficacy Additionally, the presence of other compounds or drugs can potentially interact with the compound and alter its effects.

Properties

IUPAC Name |

3-methyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-11(2)8-14(20)16-10-13-9-12(3)17-15(18-13)19-4-6-21-7-5-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJXZLXORFQKRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2386634.png)

![4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2386635.png)

![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2386636.png)

![6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2386643.png)

![7-Benzyl 1-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B2386645.png)

![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2386646.png)

![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B2386650.png)

![2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2386651.png)

methylidene}amino N-(4-methoxyphenyl)carbamate](/img/structure/B2386653.png)

![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)